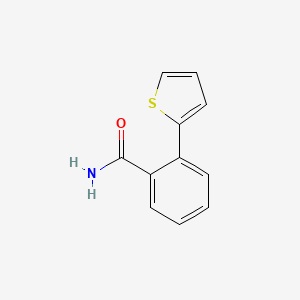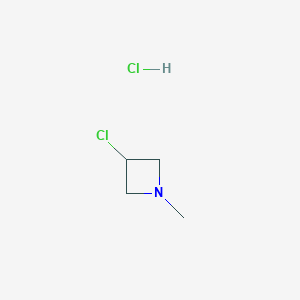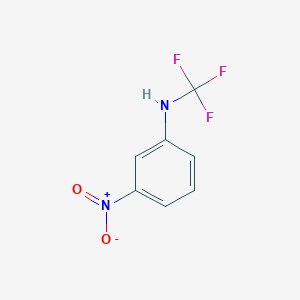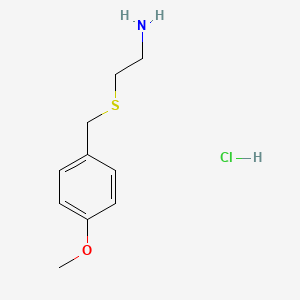
2,3,6-Trifluoro-4-(trifluoromethyl)aniline, 94%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6-Trifluoro-4-(trifluoromethyl)aniline, 94% (2,3,6-TF-4-TFMA) is an organic compound composed of two nitrogen atoms, six fluorine atoms, and three hydrogen atoms. It belongs to the class of compounds known as anilines, which are aromatic compounds containing a single nitrogen atom attached to an aromatic ring. 2,3,6-TF-4-TFMA is a colorless liquid at room temperature, and is soluble in most organic solvents. It has a wide range of applications in laboratory research, and is used as a starting material in the synthesis of various organic compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2,3,6-Trifluoro-4-(trifluoromethyl)aniline involves the reaction of 2,3,6-trifluoroaniline with trifluoromethyl iodide in the presence of a base.
Starting Materials
2,3,6-trifluoroaniline, trifluoromethyl iodide, base (e.g. potassium carbonate), solvent (e.g. DMF or DMSO)
Reaction
Add 2,3,6-trifluoroaniline to a reaction flask containing the base and solvent., Add trifluoromethyl iodide dropwise to the reaction mixture while stirring., Heat the reaction mixture to reflux for several hours., Cool the reaction mixture and filter the precipitated product., Wash the product with cold solvent and dry under vacuum to obtain 2,3,6-Trifluoro-4-(trifluoromethyl)aniline.
Applications De Recherche Scientifique
2,3,6-TF-4-TFMA is widely used in scientific research due to its unique properties. It is a powerful nucleophile, and can be used as a reactant in various organic reactions. It is also used as a starting material in the synthesis of various organic compounds, such as amines, nitriles, and heterocycles. In addition, it is used as a catalyst in the synthesis of polymers and other materials.
Mécanisme D'action
2,3,6-TF-4-TFMA is a nucleophile, meaning that it is capable of attacking electron-rich sites and forming covalent bonds. This action is the basis for its use as a reactant in organic reactions. In addition, it can act as a catalyst in certain reactions, speeding up the rate of reaction.
Effets Biochimiques Et Physiologiques
2,3,6-TF-4-TFMA has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be toxic if ingested, and can cause irritation to the skin and eyes. It is also a strong oxidizing agent, and can cause damage to cells and tissues if exposed to high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,6-TF-4-TFMA is a useful reagent for laboratory experiments due to its unique properties. It is a powerful nucleophile, and can be used as a reactant in various organic reactions. In addition, it is a catalyst in certain reactions, and can be used to synthesize various organic compounds. However, it is toxic if ingested, and can cause irritation to the skin and eyes. Therefore, caution should be taken when handling this compound in the laboratory.
Orientations Futures
The potential applications of 2,3,6-TF-4-TFMA are vast, and further research is necessary to explore its full potential. Potential future directions include the development of new synthetic methods for its synthesis, the exploration of its use as a catalyst in various reactions, and the study of its biochemical and physiological effects. Additionally, further research could be done to explore its potential use in the synthesis of pharmaceuticals and other materials.
Propriétés
IUPAC Name |
2,3,6-trifluoro-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZVCSGEURYDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)N)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluoro-4-(trifluoromethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[5-(Piperidin-4-yloxymethyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B6325772.png)